molecular formula C19H21ClN2O4 B12438622 Maleic acid; monodesmethylchlorpheniramine

Maleic acid; monodesmethylchlorpheniramine

Cat. No.: B12438622
M. Wt: 376.8 g/mol
InChI Key: MGNXGZAZRYTQMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Chlorpheniramine Maleate Salt involves several steps. One common method includes the reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile . This reaction is carried out in a toluene solution, with 2-chloropyridine being added dropwise to the chlorobenzonitrile at a controlled temperature of 25-30°C .

Industrial Production Methods

Industrial production methods for Desmethyl Chlorpheniramine Maleate Salt typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated products .

Comparison with Similar Compounds

Biological Activity

Maleic acid, a dicarboxylic acid, is recognized for its diverse biological activities, particularly in the context of its derivatives and combinations with other compounds. Monodesmethylchlorpheniramine, an antihistamine agent, is known for its ability to alleviate allergic symptoms. The combination of these two compounds has garnered interest for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

PropertyValue
Chemical FormulaC₄H₄O₄
Molar Mass116.07 g/mol
Melting Point130 - 135 °C
pH1.3 (100 g/l, H₂O, 20 °C)
Solubility478.8 g/l
LD50 (oral)708 mg/kg (rat)
LD50 (dermal)1560 mg/kg (rabbit)

Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of maleic acid against Enterococcus faecalis biofilms. The results indicated that maleic acid exhibited substantial antimicrobial activity:

  • Concentration : Effective at a concentration of 0.88% after 30 seconds and 0.11% after 2 minutes of exposure.
  • Combination with Cetrimide : When combined with cetrimide (0.2%), it achieved eradication of biofilms at all tested time points (30 seconds, 1 minute, and 2 minutes) .

This suggests that maleic acid can be an effective agent in dental applications, particularly in root canal treatments where biofilm eradication is critical.

Case Studies

  • Case Study on Allergic Reactions : A worker exposed to maleic acid anhydride developed respiratory symptoms indicative of an allergic reaction. This case highlights the potential sensitizing effects of maleic compounds in occupational settings .
  • Toxicological Assessment : Long-term exposure studies in rats indicated that while there were some toxic effects observed at high doses (250 mg/kg/day), the overall tumor incidence did not increase compared to controls. The no-observed-adverse-effect level (NOAEL) was determined to be 40 mg/kg/day , indicating a relatively safe profile at lower doses .

Research Findings

Research has shown that maleic acid acts as a plant and algal metabolite, contributing to various biological processes. Its role as a chelating agent has been explored in different contexts:

  • Chelation Properties : Maleic acid has been proposed as a more biocompatible alternative to traditional chelating agents like EDTA due to its superior smear layer removal capabilities in endodontics .
  • Synergistic Effects : Studies indicate that combining maleic acid with other agents can enhance its antimicrobial properties, making it a candidate for further research in therapeutic applications.

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

MGNXGZAZRYTQMW-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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